molecular formula C24H23N3O4S2 B2704042 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide CAS No. 898457-14-2

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide

Cat. No. B2704042
CAS RN: 898457-14-2
M. Wt: 481.59
InChI Key: COUPRXLGFGLCFC-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of cyclohepta[b][1,4]benzoxazine derivatives and their chemical properties, highlighting the versatility of cyclohepta[b]thiophen-based compounds in producing novel molecular frameworks (Nozoe, Okai, & Someya, 1978). Further studies have provided methods for synthesizing benzo[4,5]cyclohepta[1,2-b]naphthalenes, underlining the utility of such structures in chemical synthesis and the potential for creating pigments and other functional materials (Hauser & Yin, 2000).

Enzyme Inhibition for Therapeutic Applications

Investigations into benzamidine derivatives have shown potent inhibitory effects on bovine factor Xa, suggesting potential applications in anticoagulation therapy (Stürzebecher et al., 1989). Similarly, studies on indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists demonstrate the therapeutic potential of these compounds in modulating immune responses (Procopiou et al., 2013).

Antimicrobial Activity

Research into novel benzenesulfonamides carrying a benzamide moiety has highlighted their significant inhibitory potential against human carbonic anhydrase I and II and acetylcholinesterase enzymes, indicating the potential for developing new antimicrobial and antifungal treatments (Tuğrak et al., 2020).

Antitumor Activity

A series of benzo[b]thiophene sulfonamide derivatives have been evaluated for their interactions with carbonic anhydrase isozymes involved in tumorigenesis, such as hCA IX, showing potent inhibition and suggesting a role in cancer management strategies (Innocenti et al., 2005).

Dyeing and Textile Applications

In the field of materials science, research on polyfunctionalized acyclic and heterocyclic dye precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems has shown significant antimicrobial activity, offering innovative solutions for dyeing and textile finishing (Shams et al., 2011).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-31-18-11-13-19(14-12-18)33(29,30)27-17-9-7-16(8-10-17)23(28)26-24-21(15-25)20-5-3-2-4-6-22(20)32-24/h7-14,27H,2-6H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUPRXLGFGLCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide

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